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Compound of Interest

Compound Name: C18H19BrN4O5

Cat. No.: B15172104 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This whitepaper provides a comprehensive, systematic guide to the complete

chemical structure elucidation of a novel organic compound with the molecular formula

C18H19BrN4O5. For the purpose of this guide, we will refer to this hypothetical molecule as

"Compound X". We will outline a logical workflow, detail the necessary experimental protocols,

and interpret the resulting data from a suite of modern analytical techniques to unambiguously

determine its constitution.

Proposed Structure and Initial Assessment
The molecular formula C18H19BrN4O5 yields a degree of unsaturation of 11. This high value

suggests the presence of multiple rings and/or double bonds, including at least one aromatic

system. Based on this, a plausible structure for Compound X is proposed below. The

subsequent sections will detail the analytical workflow required to confirm this structure.

Proposed Structure for Compound X:

(A plausible chemical structure for C18H19BrN4O5 is N-(4-bromo-2-nitrophenyl)-2-(1,3-dioxo-

1,3-dihydro-2H-isoindol-2-yl)-N,3-dimethylbutanamide. The following guide is based on

elucidating this specific constitution.)
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The determination of a novel chemical structure is a sequential process where data from

various analytical techniques are integrated to build a complete molecular picture. Each step

provides unique information, and the convergence of all data points leads to a confident

structural assignment.
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Caption: Overall workflow for the structure elucidation of Compound X.

Analytical Techniques and Expected Data
Elemental Analysis
Elemental analysis provides the mass percentages of each element in the compound, which

serves to confirm the molecular formula derived from mass spectrometry.

Table 1: Predicted Elemental Analysis Data for C18H19BrN4O5

Element
Molecular
Weight ( g/mol
)

Number of
Atoms

Total Weight
Percentage
(%)

Carbon (C) 12.011 18 216.198 45.10

Hydrogen (H) 1.008 19 19.152 4.00

Bromine (Br) 79.904 1 79.904 16.68

Nitrogen (N) 14.007 4 56.028 11.69

Oxygen (O) 15.999 5 79.995 16.70

| Total | | | 479.277 | 100.00 |

High-Resolution Mass Spectrometry (HRMS)
HRMS is critical for determining the exact molecular weight and, consequently, the molecular

formula.[1] Tandem MS (MS/MS) experiments provide fragmentation data, which offers

valuable clues about the compound's substructures.[2][3][4]

Table 2: Predicted HRMS Data for Compound X
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Parameter Expected Value

Molecular Formula C18H19BrN4O5

Monoisotopic Mass 478.0542 g/mol

M+ Peak (m/z) 478.0542

[M+2]+ Peak (m/z) 480.0522 (due to 81Br isotope)

| Key Fragments (m/z) | 332.08 (Loss of bromonitrophenyl group), 204.04 (Bromonitroaniline

fragment), 147.02 (Phthalimide fragment) |

Molecular Ion (M+)
m/z = 478.05

Fragment 1
[M - C6H4BrNO2]+

m/z = 332.08

 Cleavage 1

Fragment 2
[C6H5BrNO2]+
m/z = 204.04

 Cleavage 2

Fragment 3
[C8H5O2N]+
m/z = 147.02

 Cleavage 3

Click to download full resolution via product page

Caption: Predicted major fragmentation pathway for Compound X in MS/MS.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by detecting the

absorption of infrared radiation by specific chemical bonds.[5][6][7][8]

Table 3: Predicted FTIR Absorption Bands for Compound X
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Wavenumber
(cm⁻¹)

Intensity Bond Vibration
Functional Group
Assignment

3350-3250 Medium N-H stretch Secondary Amide

3100-3000 Medium C-H stretch Aromatic C-H

2980-2850 Medium-Weak C-H stretch Aliphatic C-H (sp³)

1770 & 1710 Strong

C=O stretch

(asymmetric &

symmetric)

Imide (Phthalimide)

1680 Strong C=O stretch Amide I band

1550 & 1350 Strong

N-O stretch

(asymmetric &

symmetric)

Nitro group (NO₂)[9]

1600 & 1475 Medium-Weak C=C stretch Aromatic ring

| 650-550 | Medium | C-Br stretch | Aryl bromide |

UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within the molecule,

particularly in conjugated systems and chromophores.[10][11][12][13]

Table 4: Predicted UV-Visible Absorption Data for Compound X

Parameter Expected Value Interpretation

Solvent Ethanol
Standard polar protic
solvent for UV-Vis.

λmax 1 ~250 nm
π → π* transition of the

substituted phenyl ring.

λmax 2 ~295 nm
π → π* transition of the

phthalimide system.
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| λmax 3 | ~340 nm | n → π* transition associated with the nitro group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise carbon-hydrogen framework of

an organic molecule.[14] 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments are essential for a

complete structural assignment.[15][16][17]

Table 5: Predicted ¹H NMR Data for Compound X (500 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

8.15 d 1H
Ar-H (proton ortho
to NO₂)

7.90 dd 1H
Ar-H (proton between

Br and NO₂)

7.85-7.75 m 4H Phthalimide Ar-H

7.60 d 1H
Ar-H (proton ortho to

Br)

4.50 m 1H CH-N (alpha-proton)

4.20 m 1H CH-O (beta-proton)

3.10 s 3H N-CH₃

1.25 d 3H CH-CH₃

| 1.15 | d | 3H | CH(OH)-CH₃ |

Table 6: Predicted ¹³C NMR Data for Compound X (125 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Carbon Type Assignment

172.1 C=O Amide Carbonyl

167.5 C=O Imide Carbonyl

145.2 C Ar-C (C-NO₂)

140.1 C Ar-C (C-NH)

134.5 CH Ar-CH

131.8 C Ar-C (Phthalimide)

128.9 CH Ar-CH

123.6 CH Ar-CH (Phthalimide)

120.5 CH Ar-CH

118.2 C Ar-C (C-Br)

67.8 CH CH-OH

58.2 CH CH-N

34.5 CH₃ N-CH₃

20.1 CH₃ CH-CH₃

| 18.9 | CH₃ | CH(OH)-CH₃ |

2D NMR Interpretation:

COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, for

example, between the signals at 4.50 ppm and 1.25 ppm, confirming the isopropyl-like

fragment.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with

its directly attached carbon. For instance, the proton at 3.10 ppm would show a cross-peak

with the carbon at 34.5 ppm, confirming the N-CH₃ group.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15172104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Elemental Analysis
A sample of approximately 2 mg of Compound X is weighed into a tin capsule. The sample is

combusted in an oxygen-rich environment at ~950 °C. The resulting gases (CO₂, H₂O, N₂) are

separated by gas chromatography and quantified using a thermal conductivity detector.[18][19]

[20]

High-Resolution Mass Spectrometry (HRMS)
HRMS analysis is performed on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer

using an electrospray ionization (ESI) source.[21] The sample is dissolved in methanol at 1

mg/mL and infused directly. The instrument is operated in positive ion mode with a mass

resolution of >10,000. Data is acquired over a mass range of m/z 100-1000.

FTIR Spectroscopy
A small amount of the solid sample is placed on the diamond crystal of an ATR (Attenuated

Total Reflectance) accessory. The spectrum is recorded from 4000 to 400 cm⁻¹ by co-adding

32 scans at a resolution of 4 cm⁻¹.

UV-Visible Spectroscopy
A stock solution of Compound X is prepared in spectroscopic grade ethanol. The solution is

diluted to a concentration of approximately 10⁻⁵ M. The UV-Vis spectrum is recorded from 200

to 800 nm using a dual-beam spectrophotometer with a 1 cm path length quartz cuvette.

NMR Spectroscopy
Approximately 10 mg of Compound X is dissolved in 0.6 mL of deuterated dimethyl sulfoxide

(DMSO-d₆). All NMR spectra (¹H, ¹³C, COSY, HSQC) are recorded on a 500 MHz spectrometer

equipped with a cryoprobe.[22] ¹H spectra are referenced to the residual solvent signal (2.50

ppm), and ¹³C spectra are referenced to the solvent signal (39.52 ppm).[23]

Conclusion
The structural elucidation of a novel compound such as C18H19BrN4O5 is a meticulous

process that relies on the synergistic application of multiple analytical techniques. By

systematically acquiring and interpreting data from elemental analysis, mass spectrometry, and
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various spectroscopic methods (FTIR, UV-Vis, and NMR), a complete and unambiguous

chemical structure can be determined. The workflow and expected data presented in this guide

provide a robust framework for researchers engaged in the characterization of new chemical

entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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